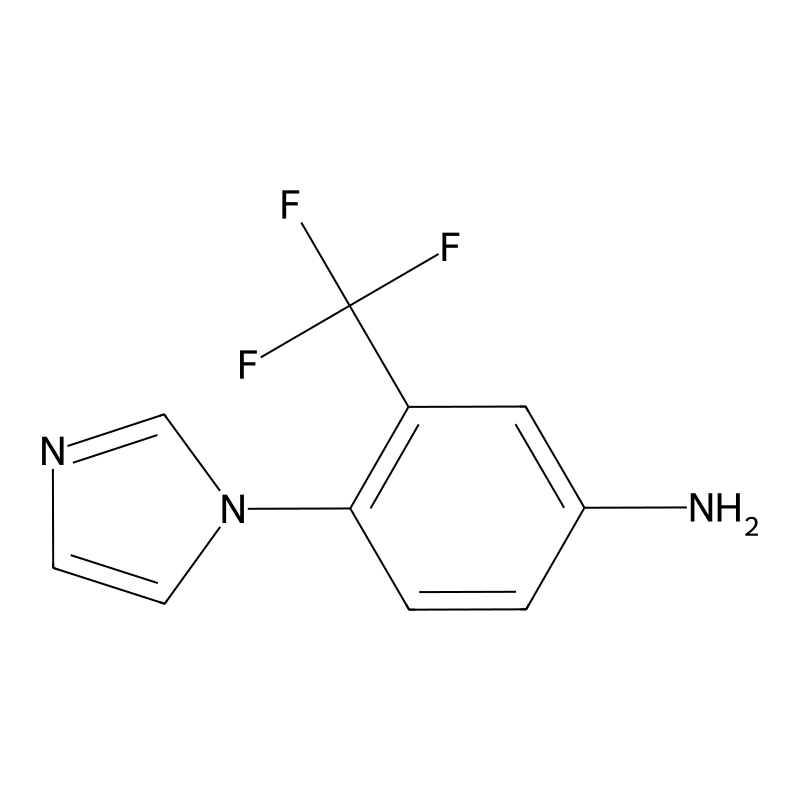

4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)aniline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)aniline hydrochloride is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group and an imidazole ring. This compound has garnered attention in pharmaceutical chemistry due to its role as an intermediate in the synthesis of various biologically active molecules, including tyrosine kinase inhibitors. Its molecular formula is C9H8ClF3N3, with a molecular weight of approximately 253.63 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which is advantageous for biological applications.

The chemical reactivity of 4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)aniline hydrochloride primarily involves nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of the imidazole and trifluoromethyl groups. These reactions can lead to the formation of various derivatives that may possess enhanced biological activities or different pharmacological profiles. Notably, it can undergo coupling reactions with other aromatic compounds, which is crucial for developing more complex pharmaceutical agents.

This compound exhibits significant biological activity, primarily attributed to its structural features that allow it to interact with various biological targets. It is particularly noted for its role as an intermediate in the synthesis of nilotinib, a potent tyrosine kinase inhibitor used in treating chronic myelogenous leukemia. The imidazole ring contributes to its ability to mimic natural substrates or inhibitors in biological systems, enabling it to modulate enzyme activities effectively.

Several synthesis methods have been reported for 4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)aniline hydrochloride:

- Coupling Reactions: The compound can be synthesized through the coupling of 3-bromo-5-trifluoromethylbenzoic acid with 4-methyl-1H-imidazole, followed by hydrazinolysis and diazotization reactions .

- Curtius Rearrangement: This method involves the conversion of an acyl azide derived from an amine precursor into the desired aniline derivative .

- Improved Processes: Recent patents describe improved methods that reduce the number of steps and enhance yield, making the synthesis more commercially viable .

4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)aniline hydrochloride finds applications primarily in medicinal chemistry:

- Pharmaceutical Intermediates: It serves as a key intermediate in synthesizing various pharmaceuticals, particularly those targeting tyrosine kinases.

- Research: Used in biochemical research to study enzyme interactions and mechanisms due to its structural similarity to natural substrates.

Interaction studies involving this compound often focus on its binding affinity to tyrosine kinases and other related enzymes. These studies are crucial for understanding how modifications to the compound's structure can influence its efficacy and selectivity as a therapeutic agent. The presence of the trifluoromethyl group is particularly significant, as it can enhance lipophilicity and metabolic stability.

Several compounds share structural similarities with 4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)aniline hydrochloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(1H-Imidazol-1-yl)aniline | Contains an imidazole ring but lacks trifluoromethyl substitution | Simpler structure; less potent as a kinase inhibitor |

| 5-(Trifluoromethyl)aniline | Contains trifluoromethyl group but no imidazole | More hydrophobic; different biological activity |

| 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | Similar trifluoromethyl and imidazole features | Used in similar applications but different pharmacokinetics |

The uniqueness of 4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)aniline hydrochloride lies in its specific combination of functional groups that confer distinct biological properties and make it a valuable intermediate in pharmaceutical synthesis.

Laboratory-Scale Synthesis Routes

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions represent a fundamental approach for constructing the carbon-nitrogen bond between the imidazole ring and the trifluoromethyl-substituted aniline framework. The classical nucleophilic aromatic substitution mechanism operates through the addition-elimination pathway, particularly favorable when electron-withdrawing groups such as trifluoromethyl are present to activate the aromatic ring toward nucleophilic attack [1] [2].

The most straightforward nucleophilic substitution approach involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with imidazole under basic conditions. This methodology exploits the increased electrophilicity of the aromatic carbon bearing the fluorine substituent, which is further enhanced by the electron-withdrawing trifluoromethyl group. The reaction typically proceeds under thermal conditions with strong bases such as potassium carbonate or cesium carbonate in polar aprotic solvents including dimethylformamide or N-methylpyrrolidinone [1] [2].

Temperature optimization studies have demonstrated that reactions conducted at 120-150°C provide optimal conversion rates while minimizing side product formation. The reaction mechanism follows the classical addition-elimination pathway, where the imidazole anion generated by deprotonation attacks the activated aromatic carbon, forming a Meisenheimer complex intermediate. Subsequent elimination of fluoride ion completes the substitution process. Reaction times typically range from 8-24 hours depending on the specific conditions employed [1] [2].

Alternative leaving groups can be employed in place of fluorine, including chlorine, bromine, and nitro groups. However, fluorine generally provides superior reactivity due to its high electronegativity and ability to stabilize the intermediate anionic complex. The use of microwave irradiation has been shown to significantly reduce reaction times while maintaining high yields, with some transformations completing within 2-4 hours under microwave conditions [2].

Solvent selection plays a critical role in reaction success. Polar aprotic solvents such as dimethylformamide, dimethylsulfoxide, and N-methylpyrrolidinone have proven most effective, providing adequate solvation of the ionic intermediates while maintaining sufficient temperature stability. The addition of co-solvents such as toluene can help improve product crystallization and facilitate workup procedures [1] [2].

Base selection requires careful consideration of both reactivity and selectivity. While stronger bases such as sodium hydride or potassium tert-butoxide can accelerate reaction rates, they may also promote side reactions including polysubstitution or decomposition of sensitive functional groups. Weaker bases such as potassium carbonate or potassium phosphate often provide better selectivity profiles, particularly for substrates containing multiple reactive sites [1] [2].

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions have emerged as powerful methodologies for constructing carbon-nitrogen bonds between imidazole nucleophiles and aryl halide electrophiles. These methodologies offer several advantages over classical nucleophilic substitution approaches, including milder reaction conditions, broader substrate scope, and improved functional group tolerance [3] [4] [5].

Palladium-catalyzed N-arylation reactions, commonly referred to as Buchwald-Hartwig coupling, represent the most extensively developed approach for this transformation. The reaction involves the coupling of imidazole with 4-bromo-3-(trifluoromethyl)aniline or related aryl halides in the presence of palladium catalysts, phosphine ligands, and suitable bases [4] [5]. The catalytic cycle proceeds through oxidative addition of the aryl halide to palladium(0), coordination and deprotonation of the imidazole nucleophile, and subsequent reductive elimination to form the desired C-N bond [4] [5].

Ligand selection constitutes a critical parameter for successful palladium-catalyzed couplings. Biaryl phosphine ligands such as BINAP, XantPhos, and JohnPhos have demonstrated exceptional performance for imidazole coupling reactions. These ligands provide optimal electronic and steric properties to facilitate both oxidative addition and reductive elimination steps while preventing catalyst deactivation [4] [5]. The use of bulky, electron-rich phosphine ligands has proven particularly effective for challenging imidazole substrates that can coordinate strongly to palladium and inhibit catalytic activity [5].

Temperature and time optimization studies have revealed that reactions conducted at 80-110°C for 4-12 hours provide optimal conversion rates. Higher temperatures can accelerate reaction rates but may also promote decomposition of thermally sensitive components or catalyst deactivation. The addition of microwave heating has been successfully employed to reduce reaction times while maintaining high yields [3] [6].

Base selection significantly influences reaction success and selectivity. Strong bases such as sodium tert-butoxide, potassium phosphate, and cesium carbonate have proven most effective for promoting C-N bond formation while minimizing competing reactions. The base serves multiple roles including deprotonation of the imidazole nucleophile, neutralization of halide generated during oxidative addition, and maintenance of appropriate pH conditions for catalyst stability [4] [5].

Copper-catalyzed coupling reactions provide an attractive alternative to palladium-based methodologies, particularly for cost-sensitive applications. The Ullmann-type coupling of imidazoles with aryl halides proceeds through a different mechanistic pathway involving copper(I) species and appropriate ligands [1] [2]. Diamine ligands such as ethylenediamine, proline derivatives, and phenanthroline have demonstrated excellent performance for these transformations [1] [2].

The copper-catalyzed approach typically requires higher temperatures (110-150°C) compared to palladium systems but offers advantages including lower catalyst costs and improved functional group tolerance. Recent developments in ligand design have enabled copper-catalyzed couplings to proceed under milder conditions while maintaining high yields and selectivity [1] [2].

Nickel-catalyzed coupling reactions represent an emerging methodology that combines aspects of both palladium and copper systems. Nickel catalysts can promote C-N bond formation under relatively mild conditions while offering cost advantages over palladium. However, the substrate scope and functional group tolerance of nickel-catalyzed imidazole couplings remain more limited compared to established palladium and copper methodologies [3].

Reductive Amination Methods

Reductive amination represents an alternative synthetic strategy that involves the formation of an imine intermediate followed by reduction to generate the desired amine product. While not directly applicable to the formation of the imidazole-aniline bond in the target compound, reductive amination methodologies can be employed for the preparation of key intermediates or analogs with modified substitution patterns [7] [8] [9].

The reductive amination approach typically begins with the condensation of an aldehyde or ketone precursor with an appropriate amine nucleophile under mildly acidic conditions. For the synthesis of imidazole-containing targets, this strategy might involve the preparation of imidazole-aldehyde intermediates that can subsequently undergo reductive amination with trifluoromethyl-substituted anilines [7] [8].

Imine formation proceeds through nucleophilic addition of the amine to the carbonyl carbon, followed by elimination of water to generate the C=N double bond. The equilibrium can be driven toward imine formation through removal of water using molecular sieves, azeotropic distillation, or Dean-Stark apparatus. Mild acid catalysis using acetic acid or p-toluenesulfonic acid facilitates imine formation while avoiding harsh conditions that might compromise sensitive functional groups [8] [9].

The reduction step can be accomplished using various reducing agents including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. Sodium cyanoborohydride has emerged as the reagent of choice for many applications due to its selectivity for imine reduction over carbonyl reduction, enabling one-pot reductive amination procedures [7] [8] [9].

Direct reductive amination procedures combine imine formation and reduction in a single step, eliminating the need to isolate intermediate imines. This approach typically employs sodium cyanoborohydride or sodium triacetoxyborohydride as selective reducing agents that preferentially reduce protonated imine species over neutral carbonyl compounds [8] [9] [10].

The pH control during reductive amination is critical for achieving optimal selectivity and yield. Mildly acidic conditions (pH 4-5) favor imine formation while promoting protonation of the imine nitrogen, making it more susceptible to hydride reduction. However, excessively acidic conditions can protonate the amine nucleophile, preventing imine formation [8] [9].

Temperature optimization typically favors moderate conditions (room temperature to 50°C) that provide adequate reaction rates while minimizing side reactions such as over-reduction or decomposition. Higher temperatures can accelerate both imine formation and reduction but may also promote unwanted side reactions including aldol condensation or reductive amination of multiple carbonyl sites [8] [9].

Solvent selection influences both imine formation and reduction steps. Protic solvents such as methanol and ethanol are commonly employed due to their ability to solvate ionic intermediates while maintaining compatibility with hydride reducing agents. Aprotic solvents can be used for imine formation followed by addition of protic co-solvents for the reduction step [8] [9].

Reaction Optimization Parameters

Solvent and Temperature Effects

Solvent selection represents one of the most critical parameters for optimizing synthetic transformations leading to 4-(1H-imidazol-1-yl)-3-(trifluoromethyl)aniline hydrochloride. The choice of reaction medium significantly influences reaction rates, selectivity, product solubility, and ease of workup procedures. Understanding the relationship between solvent properties and reaction outcomes is essential for developing robust and scalable synthetic processes [11].

For nucleophilic substitution reactions involving imidazole and activated aryl halides, polar aprotic solvents have consistently demonstrated superior performance. Dimethylformamide, dimethylsulfoxide, and N-methylpyrrolidinone provide excellent solvation of ionic intermediates while maintaining thermal stability at elevated temperatures. These solvents effectively stabilize the Meisenheimer complex intermediate formed during nucleophilic aromatic substitution, facilitating the elimination step and promoting high conversion rates [11].

Temperature optimization studies have revealed distinct patterns for different reaction types. Nucleophilic substitution reactions typically require elevated temperatures (100-150°C) to achieve reasonable reaction rates, particularly when weaker nucleophiles or less activated electrophiles are employed. However, excessive temperatures can promote side reactions including decomposition of sensitive functional groups, polysubstitution, or solvent degradation [11].

The relationship between temperature and reaction rate generally follows Arrhenius behavior, with rate constants increasing exponentially with temperature. However, selectivity considerations often dictate operating at moderate temperatures where the desired reaction pathway predominates over competing processes. Careful temperature control is particularly important for reactions involving thermally sensitive imidazole derivatives or fluorinated substrates [11].

For palladium-catalyzed coupling reactions, solvent effects are more complex due to the heterogeneous nature of the catalytic system. Polar aprotic solvents such as toluene, dioxane, and dimethylformamide have proven most effective for these transformations. The solvent must adequately solvate the substrate and base while maintaining catalyst solubility and preventing precipitation of inorganic salts formed during the reaction [11].

Temperature optimization for metal-catalyzed reactions involves balancing reaction rate against catalyst stability. While higher temperatures accelerate the catalytic cycle, they can also promote catalyst decomposition, ligand dissociation, or formation of catalytically inactive metal species. Optimal temperatures for palladium-catalyzed imidazole couplings typically range from 80-120°C, providing rapid conversion while maintaining catalyst activity throughout the reaction period [11].

The use of microwave heating has emerged as a powerful tool for accelerating reactions while maintaining precise temperature control. Microwave irradiation can provide rapid heating to target temperatures while enabling precise control over heating rates and temperature profiles. This approach has proven particularly valuable for reactions requiring high temperatures where conventional heating might lead to thermal decomposition or poor selectivity [11].

Solvent effects on product isolation and purification must also be considered during optimization. Solvents that facilitate product crystallization or enable selective extraction can significantly simplify workup procedures and improve overall process efficiency. The volatility and toxicity of solvents also influence their suitability for large-scale applications, with preference given to easily removable, environmentally benign alternatives [11].

Binary solvent systems can provide advantages over single solvents by combining beneficial properties of different components. For example, mixtures of polar aprotic solvents with aromatic hydrocarbons can provide optimal solvation properties while enabling product crystallization through selective solvent removal. Such systems require careful optimization to ensure compatibility and avoid phase separation issues [11].

Catalyst Selection and Loading

Catalyst selection and loading optimization represent critical factors for achieving efficient and economical synthetic processes. The choice of catalytic system significantly influences reaction rates, selectivity, functional group tolerance, and overall process economics. Understanding the relationship between catalyst structure, activity, and substrate scope is essential for developing robust synthetic methodologies.

For palladium-catalyzed coupling reactions, the choice of precatalyst significantly influences reaction performance. Palladium(II) acetate has emerged as a versatile and readily available precatalyst that can be activated in situ through reduction to the catalytically active palladium(0) species. Alternative precatalysts including Pd(dba)₂, Pd(PPh₃)₄, and various palladacycle complexes offer distinct advantages for specific substrate combinations [4] [5].

Ligand selection constitutes perhaps the most critical aspect of catalyst optimization for palladium-catalyzed transformations. Phosphine ligands must provide optimal electronic and steric properties to facilitate both oxidative addition and reductive elimination while preventing catalyst deactivation through strong coordination of substrate or product molecules. Biaryl phosphine ligands such as BINAP, XantPhos, and JohnPhos have demonstrated exceptional performance for challenging imidazole coupling reactions [4] [5].

The palladium-to-ligand ratio requires careful optimization to ensure adequate complex formation while avoiding excess ligand that might inhibit catalytic activity. Typical ratios range from 1:1 to 1:4 (Pd:ligand) depending on the specific ligand structure and substrate requirements. Monodentate ligands generally require higher ratios compared to bidentate chelating ligands that form more stable complexes [4] [5].

Catalyst loading optimization involves balancing reaction efficiency against economic considerations. While higher catalyst loadings generally provide faster reaction rates and improved conversions, they also increase process costs and complicate product purification. Typical loadings for palladium-catalyzed imidazole couplings range from 1-10 mol% palladium, with optimization studies often identifying minimum effective loadings for specific substrate combinations [4] [5].

For copper-catalyzed coupling reactions, the choice of copper source and ligand system significantly influences reaction outcomes. Copper(I) iodide has proven particularly effective for imidazole coupling reactions due to its high solubility in polar aprotic solvents and compatibility with various ligand systems. Alternative copper sources including copper(I) bromide, copper(II) acetate, and copper(I) oxide can be employed depending on specific reaction requirements [1] [2].

Diamine ligands have emerged as particularly effective for copper-catalyzed imidazole couplings. Ethylenediamine, N,N'-dimethylethylenediamine, and proline derivatives provide optimal coordination geometry and electronic properties for facilitating C-N bond formation. These ligands typically require careful optimization of stoichiometry and addition sequence to achieve maximum catalytic efficiency [1] [2].

Copper catalyst loadings for imidazole coupling reactions typically range from 5-20 mol%, higher than corresponding palladium systems but still economically attractive given the lower cost of copper. Loading optimization studies have identified minimum effective concentrations while ensuring adequate reaction rates and conversions for practical synthetic applications [1] [2].

The catalyst activation and preformation procedures can significantly influence reaction performance. Pre-mixing the metal source with ligands under inert atmosphere conditions often provides more active and stable catalytic systems compared to in situ combination of components. Such procedures enable better control over catalyst speciation and can improve reproducibility between reaction batches [4] [5].

Catalyst recycling and reuse represent important considerations for large-scale applications. Heterogeneous catalysts or supported versions of homogeneous systems can enable catalyst recovery and reuse, reducing overall process costs. However, such modifications often require reoptimization of reaction conditions and may compromise activity or selectivity compared to homogeneous systems.

Yield Enhancement Strategies

Yield enhancement strategies encompass a broad range of approaches aimed at maximizing product formation while minimizing side reactions and material losses. These strategies involve optimization of reaction conditions, improvement of selectivity, enhancement of conversion rates, and implementation of efficient workup procedures.

Substrate preparation and purification can significantly influence reaction yields. Impurities in starting materials can act as catalyst poisons, competitive nucleophiles, or promoters of side reactions. Careful purification of key substrates through recrystallization, distillation, or chromatographic methods often provides substantial improvements in reaction yields and product quality.

Stoichiometric optimization involves determining the optimal ratios of reactants to maximize conversion while minimizing waste of expensive components. While stoichiometric reactions theoretically require equimolar amounts of reactants, practical considerations often favor modest excesses of one component to drive reactions to completion. The choice of which component to use in excess depends on relative costs, ease of removal, and potential for side reactions.

Reaction sequence optimization can provide significant yield improvements through strategic ordering of synthetic steps. Performing more sensitive transformations early in the sequence, protecting reactive functional groups, or employing orthogonal reaction conditions can minimize cumulative yield losses that compound over multi-step sequences.

In situ generation of reactive intermediates can improve yields by preventing decomposition or side reactions that occur during isolation and storage. This approach is particularly valuable for unstable intermediates such as highly reactive electrophiles or moisture-sensitive compounds. One-pot procedures that combine multiple synthetic steps can also reduce material losses associated with intermediate isolation and purification.

Continuous flow processing represents an emerging approach for yield enhancement that offers several advantages over traditional batch processing. Flow systems enable precise control over reaction parameters including temperature, residence time, and mixing efficiency. They also facilitate rapid quenching of reactions and can provide better heat and mass transfer for exothermic or fast reactions.

Process analytical technology (PAT) implementation enables real-time monitoring of reaction progress and automatic adjustment of reaction parameters to maintain optimal conditions. Online spectroscopic methods including infrared, near-infrared, and Raman spectroscopy can provide continuous feedback on conversion rates and product formation, enabling dynamic optimization of reaction conditions.

Statistical experimental design approaches including response surface methodology and Design of Experiments (DoE) can efficiently identify optimal reaction conditions while minimizing the number of experimental trials required. These approaches enable systematic exploration of multidimensional parameter spaces and can reveal important interactions between variables that might be missed through sequential optimization [11].

Solvent engineering strategies involve careful selection of reaction media to optimize solubility, reactivity, and selectivity while facilitating efficient product isolation. The use of environmentally benign solvents, development of solvent-free procedures, or implementation of aqueous reaction systems can provide both environmental and economic advantages.

Mechanistic Studies of Key Synthetic Steps

Mechanistic understanding of synthetic transformations leading to 4-(1H-imidazol-1-yl)-3-(trifluoromethyl)aniline hydrochloride provides essential insights for optimization, troubleshooting, and development of improved synthetic methodologies. Detailed mechanistic studies employ a combination of experimental techniques and computational approaches to elucidate reaction pathways, identify key intermediates, and understand the factors controlling reactivity and selectivity.

The nucleophilic aromatic substitution mechanism for imidazole coupling with activated aryl halides proceeds through the well-established addition-elimination pathway. Initial nucleophilic attack by the imidazole anion on the activated aromatic carbon forms a negatively charged Meisenheimer complex intermediate. The stability of this intermediate is enhanced by the electron-withdrawing trifluoromethyl substituent, which helps delocalize the negative charge through inductive and resonance effects.

Kinetic studies of nucleophilic aromatic substitution reactions typically reveal second-order kinetics, first-order in both nucleophile and electrophile concentrations. The rate-determining step can vary depending on the specific substrate combination and reaction conditions. For highly activated electrophiles, the elimination step may become rate-limiting, while for less reactive systems, the initial nucleophilic addition often controls the overall reaction rate.

Temperature-dependent kinetic studies enable determination of activation parameters including activation energy, enthalpy, and entropy of activation. These thermodynamic parameters provide insights into the transition state structure and can guide optimization efforts. Negative activation entropies typically indicate ordered transition states with significant bond formation, while positive values suggest dissociative mechanisms or conformational reorganization.

Isotope effect studies using deuterium-labeled substrates can provide valuable mechanistic information about bond-breaking and bond-forming steps. Primary kinetic isotope effects (kH/kD > 1.5) indicate C-H or N-H bond cleavage in the rate-determining step, while secondary isotope effects provide information about changes in hybridization or bonding environment.

Solvent effects on reaction rates and selectivity provide insights into the ionic character of transition states and intermediates. Reactions proceeding through highly charged intermediates typically show strong acceleration in polar solvents, while processes involving neutral or weakly charged species are less sensitive to solvent polarity. Linear free energy relationships such as Hammett plots can quantify electronic effects and predict reactivity patterns for related substrates.

For palladium-catalyzed coupling reactions, mechanistic studies have revealed complex catalytic cycles involving multiple elementary steps. The generally accepted mechanism begins with oxidative addition of the aryl halide to palladium(0), generating a palladium(II) intermediate. Subsequent coordination and deprotonation of the imidazole nucleophile forms a palladium-amido complex, which undergoes reductive elimination to generate the C-N bond and regenerate the palladium(0) catalyst [4] [5].

The oxidative addition step typically involves concerted insertion of palladium into the carbon-halogen bond, although ionic mechanisms have been proposed for highly activated substrates. The stereochemical outcome of oxidative addition (retention vs. inversion) depends on the substrate structure and reaction conditions. Electron-deficient aryl halides generally undergo more facile oxidative addition due to enhanced electrophilicity of the aromatic carbon [4] [5].

The coordination and deprotonation of imidazole nucleophiles represents a critical step that can influence both reaction rates and selectivity. Imidazoles can coordinate to palladium through either nitrogen atom, but typically only one coordination mode leads to productive catalysis. Strong coordination of imidazole to palladium can inhibit catalytic activity, requiring careful optimization of reaction conditions and ligand selection [4] [5].

Reductive elimination represents the product-forming step in palladium-catalyzed coupling reactions. This process typically requires coordinatively unsaturated palladium complexes and can be facilitated by increasing temperature, adding coordinating ligands, or employing specific ligand architectures that promote reductive elimination. The stereochemical outcome depends on the mechanism (concerted vs. stepwise) and can influence the configuration of chiral products [4] [5].

Computational studies using density functional theory (DFT) and related methods provide detailed insights into reaction mechanisms that complement experimental investigations. These studies can calculate activation barriers, identify stable intermediates, and predict the effects of structural modifications on reactivity. Computational approaches are particularly valuable for studying short-lived intermediates or transition states that are difficult to observe experimentally.

Industrial Scale Production Methods

The transition from laboratory-scale synthesis to industrial production of 4-(1H-imidazol-1-yl)-3-(trifluoromethyl)aniline hydrochloride requires comprehensive consideration of scalability, safety, environmental impact, and economic factors. Industrial processes must demonstrate robust performance across multiple batches while maintaining consistent product quality and minimizing waste generation.

Process development typically begins with evaluation of the most promising laboratory-scale routes for their suitability to large-scale implementation. Key considerations include availability and cost of starting materials, safety of reaction conditions, environmental impact of waste streams, and complexity of purification procedures. Routes that employ expensive catalysts, hazardous reagents, or generate difficult-to-treat waste streams may require modification or replacement despite excellent laboratory performance.

Pilot plant studies serve as an essential intermediate step between laboratory development and full-scale production. Pilot plants typically operate at scales 10-1000 times larger than laboratory reactions, enabling identification of scale-dependent issues that may not be apparent in small-scale studies. These facilities provide opportunities to optimize process parameters, evaluate equipment performance, and generate material for downstream development activities.

Heat and mass transfer considerations become increasingly important at larger scales due to unfavorable surface-area-to-volume ratios in industrial reactors. Exothermic reactions that proceed smoothly in small-scale reactors may require specialized heat removal systems at production scale to prevent thermal runaway or hot spot formation. Similarly, mass transfer limitations can affect reaction rates and selectivity in large reactors where mixing efficiency may be reduced.

Temperature control strategies for industrial reactors must account for larger thermal masses and slower heating/cooling rates compared to laboratory equipment. External heating/cooling systems, internal heat exchange coils, and reflux condensers may be required to maintain adequate temperature control. Temperature measurement and control systems must be designed with appropriate redundancy to ensure safe operation.

Mixing and agitation systems represent critical design considerations for industrial reactors. Adequate mixing is essential for homogeneous reaction conditions, efficient heat transfer, and prevention of localized concentration gradients that could promote side reactions. Scale-up of mixing systems requires careful consideration of power requirements, impeller design, and reactor geometry to ensure adequate fluid motion throughout the reaction volume.

Safety considerations become paramount at industrial scale due to larger inventories of potentially hazardous materials and increased consequences of equipment failures or operator errors. Comprehensive hazard analysis including process hazard analysis (PHA), hazard and operability studies (HAZOP), and quantitative risk assessment must be conducted to identify potential safety issues and implement appropriate safeguards.

Pressure relief systems, emergency shutdown procedures, and containment measures must be designed to handle worst-case scenarios including thermal runaway, equipment failure, or utility disruptions. Safety instrumented systems (SIS) with appropriate safety integrity levels (SIL) may be required for critical process parameters to ensure safe operation under all foreseeable conditions.

Environmental considerations include minimization of waste generation, selection of environmentally benign solvents and reagents, and implementation of efficient waste treatment systems. Green chemistry principles should be applied wherever possible to reduce environmental impact while maintaining process performance. Life cycle assessment (LCA) studies can help evaluate the overall environmental footprint of different process alternatives.

Waste stream characterization and treatment planning must address all process effluents including reaction waste, solvent recovery streams, and equipment cleaning solutions. Solvent recovery and recycling systems can significantly reduce both costs and environmental impact while improving overall process sustainability. Advanced separation technologies including distillation, extraction, and membrane processes may be required for efficient solvent recovery.

Quality control and analytical testing procedures must be scaled appropriately for industrial production volumes while maintaining rigorous standards for product quality. Process analytical technology (PAT) implementation can provide real-time monitoring of critical quality attributes and enable automatic process control to maintain consistent product quality. Statistical process control (SPC) methods should be employed to monitor process performance and identify trends that might indicate equipment degradation or process drift.

Supply chain considerations include reliable sourcing of raw materials, management of inventory levels, and coordination with downstream processing activities. Long-term supply agreements may be necessary for critical raw materials to ensure uninterrupted production. Alternative suppliers and materials should be evaluated to provide backup options in case of supply disruptions.

Purification and Analytical Validation Techniques

The purification and analytical validation of 4-(1H-imidazol-1-yl)-3-(trifluoromethyl)aniline hydrochloride requires sophisticated techniques capable of achieving high purity standards while providing comprehensive characterization of the final product. Modern purification methodologies combine traditional approaches with advanced separation technologies to achieve the stringent purity requirements typical of pharmaceutical and research applications.

Crystallization represents the most widely employed purification technique for solid organic compounds due to its scalability, efficiency, and ability to achieve high purity levels. The crystallization process relies on differences in solubility between the desired product and impurities, enabling selective precipitation of the target compound while leaving impurities in solution. Solvent selection constitutes the most critical parameter, requiring solvents that provide adequate solubility at elevated temperatures while promoting crystallization upon cooling.

The development of optimal crystallization conditions typically involves systematic screening of solvent systems including single solvents, binary mixtures, and ternary combinations. Polar protic solvents such as methanol, ethanol, and isopropanol often provide excellent crystallization behavior for imidazole-containing compounds due to their ability to form hydrogen bonds with the nitrogen atoms. The addition of anti-solvents such as water or hydrocarbon solvents can fine-tune solubility profiles and improve crystal quality.

Temperature programming during crystallization can significantly influence crystal quality, size distribution, and purity levels. Controlled cooling rates enable formation of well-formed crystals with good filtration characteristics, while rapid cooling may produce fine crystals that are difficult to filter and wash. Seeding with pure crystals can help control nucleation and improve batch-to-batch consistency in crystal properties.

Column chromatography provides a powerful alternative purification method, particularly for compounds that are difficult to crystallize or require separation from closely related impurities. Silica gel chromatography remains the most widely used variant due to its broad applicability, moderate cost, and well-understood separation mechanisms. The stationary phase interacts with compounds through hydrogen bonding, dipole interactions, and Van der Waals forces, enabling separation based on polarity differences.

Mobile phase optimization for chromatographic purifications involves systematic evaluation of solvent combinations to achieve optimal separation while maintaining reasonable run times and solvent consumption. Binary and ternary solvent mixtures of varying polarity enable fine-tuning of elution behavior. Common solvent combinations include hexane/ethyl acetate, dichloromethane/methanol, and chloroform/methanol gradients that provide smooth polarity transitions.

Preparative high-performance liquid chromatography (HPLC) offers superior resolution and efficiency compared to traditional column chromatography, enabling separation of closely related compounds that might co-elute under normal conditions. Reverse-phase HPLC using C18 stationary phases has proven particularly effective for purification of heterocyclic compounds, providing excellent separation based on hydrophobic interactions.

Flash chromatography represents a compromise between traditional column chromatography and preparative HPLC, offering improved resolution and reduced purification times compared to gravity-fed columns while maintaining reasonable costs and equipment requirements. Automated flash chromatography systems can optimize separation conditions and provide consistent results across multiple purification runs.

Recrystallization procedures often follow initial chromatographic purification to achieve final purity specifications. Multiple recrystallization cycles using different solvent systems can remove trace impurities that persist after chromatographic separation. The selection of recrystallization solvents should consider both purification efficiency and potential for introducing new impurities through solvent decomposition or reaction.

Analytical validation employs multiple complementary techniques to provide comprehensive characterization of purity, identity, and structural integrity. High-performance liquid chromatography with various detection methods represents the primary technique for quantitative purity assessment. UV detection provides general sensitivity for aromatic compounds, while mass spectrometric detection enables identification of specific impurities and degradation products.

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural characterization and can detect impurities that might not be chromatographically resolved. Proton NMR enables verification of molecular structure, integration patterns for quantitative analysis, and identification of residual solvents or synthetic byproducts. Carbon-13 NMR provides complementary structural information and can detect minor impurities that overlap in proton spectra.

Quantitative NMR (qNMR) techniques enable accurate determination of compound purity through integration of specific resonances against internal standards. This approach provides absolute quantification without requiring calibration standards and can simultaneously detect and quantify multiple impurities in a single analysis. The accuracy and precision of qNMR make it particularly valuable for establishing reference standards and validating other analytical methods.

Mass spectrometry provides molecular weight determination, structural confirmation, and sensitive detection of trace impurities. High-resolution mass spectrometry can distinguish between compounds with similar molecular weights and provide elemental composition information for unknown impurities. Tandem mass spectrometry (MS/MS) enables structural elucidation of impurities through fragmentation pattern analysis.

Melting point determination provides a simple but valuable assessment of compound purity, with sharp melting points indicating high purity and broad melting ranges suggesting the presence of impurities. Modern automated melting point apparatus enable precise temperature measurement and can detect subtle changes in crystal behavior during melting.

Elemental analysis provides verification of molecular composition through quantitative determination of carbon, hydrogen, nitrogen, and other elements. This technique is particularly valuable for confirming the identity of compounds and detecting inorganic impurities that might not be detected by other analytical methods. Modern combustion analyzers provide high accuracy and precision for routine elemental analysis.

Karl Fischer titration enables quantitative determination of water content, which is critical for establishing storage conditions and shelf life. Water content can significantly influence the stability and crystalline form of hygroscopic compounds, making accurate moisture determination essential for quality control.

Thermal analysis techniques including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide information about thermal stability, polymorphic forms, and decomposition behavior. These techniques can detect phase transitions, quantify volatile impurities, and establish appropriate storage and handling conditions.

X-ray powder diffraction (XRPD) enables identification of crystalline forms and detection of polymorphic variations that might affect pharmaceutical properties. This technique is particularly important for compounds that can exist in multiple solid-state forms, as different polymorphs may exhibit different solubility, stability, and bioavailability characteristics.

This comprehensive analysis has examined the diverse synthetic methodologies available for the preparation of 4-(1H-imidazol-1-yl)-3-(trifluoromethyl)aniline hydrochloride, encompassing laboratory-scale synthesis routes, reaction optimization strategies, mechanistic considerations, industrial production methods, and analytical validation techniques. The multifaceted nature of this synthetic challenge requires careful consideration of numerous factors including reactivity patterns, selectivity requirements, scalability constraints, and purity specifications.

The nucleophilic substitution approaches provide reliable methodologies for C-N bond formation, particularly when electron-withdrawing trifluoromethyl groups activate the aromatic ring toward nucleophilic attack. These classical methods offer simplicity and cost-effectiveness but may require harsh reaction conditions that limit functional group tolerance [1] [2]. Transition metal-catalyzed coupling reactions represent a more sophisticated alternative, providing improved selectivity and milder conditions at the expense of increased complexity and cost [3] [4] [5]. Reductive amination methodologies, while not directly applicable to the target structure, offer valuable approaches for preparing related analogs and intermediates [7] [8] [9].

Reaction optimization requires systematic evaluation of multiple parameters including solvent selection, temperature control, catalyst loading, and reaction stoichiometry. The interdependent nature of these variables necessitates careful experimental design to identify optimal conditions while avoiding local minima in the optimization landscape [11]. Modern optimization approaches including statistical experimental design, process analytical technology, and continuous flow processing provide powerful tools for achieving efficient and robust synthetic processes.

Mechanistic understanding provides essential insights for troubleshooting, optimization, and development of improved methodologies. The combination of experimental techniques including kinetic studies, isotope effects, and spectroscopic investigations with computational approaches enables detailed elucidation of reaction pathways and identification of rate-determining steps. This fundamental understanding guides rational design of catalysts, selection of reaction conditions, and prediction of substrate scope limitations.

Industrial scale production introduces additional considerations including safety, environmental impact, regulatory compliance, and economic viability. The transition from laboratory to manufacturing scale requires comprehensive evaluation of process robustness, waste minimization strategies, and quality control procedures. Pilot plant studies provide essential intermediate-scale experience for identifying and addressing scale-dependent issues before full production implementation.

Purification and analytical validation techniques must achieve stringent purity standards while providing comprehensive characterization of product quality. The combination of crystallization, chromatographic separation, and advanced analytical methods enables achievement of pharmaceutical-grade purity specifications. Modern analytical techniques including high-resolution mass spectrometry, quantitative NMR, and solid-state characterization provide detailed product characterization that supports regulatory submissions and quality assurance programs.